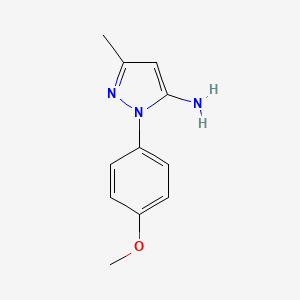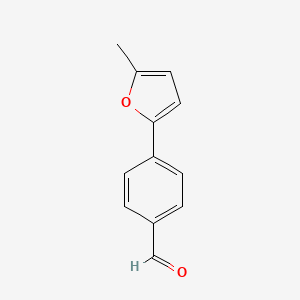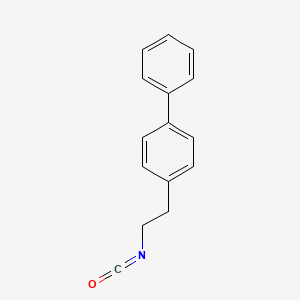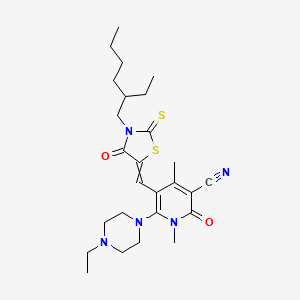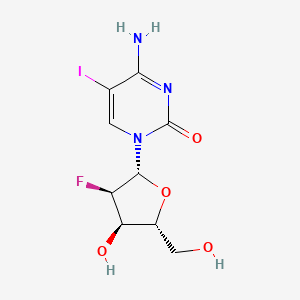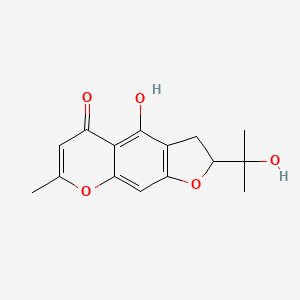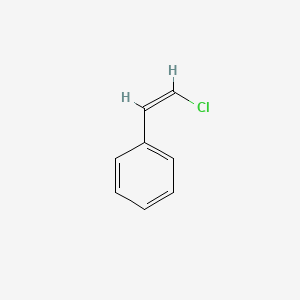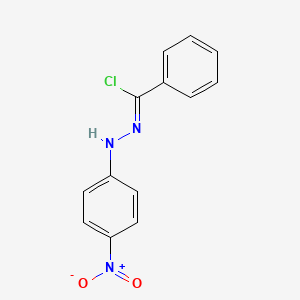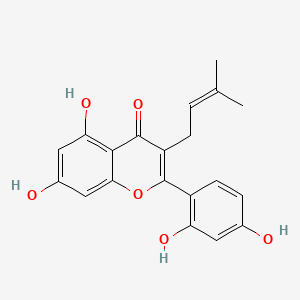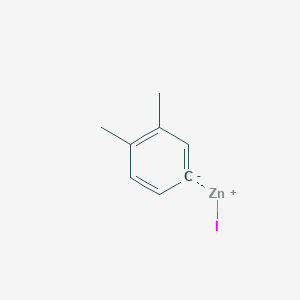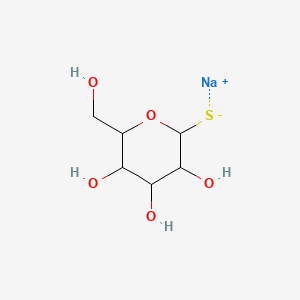
Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranose, 1-thio-, monosodium salt: is a chemical compound with the molecular formula C6H11NaO5S. It is a derivative of glucose where a thiol group replaces the hydroxyl group at the first carbon position. This compound is known for its unique reactivity due to the presence of the thiol group, which allows it to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate typically involves the reaction of glucose with a thiol reagent under controlled conditions. One common method is the reaction of glucose with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to form the thiol derivative. The reaction is carried out in an aqueous medium at a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-D-Glucopyranose, 1-thio-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Alpha-D-Glucopyranose, 1-thio-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying thiol-based reactions and mechanisms.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of Sodium (2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxy-methyl)tetrahydro-2H-pyran-2-thiolate involves its reactivity due to the thiol group. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity allows it to modify the activity of these targets, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Alpha-D-Glucopyranose: The parent compound, differing by the presence of a hydroxyl group instead of a thiol group.
Beta-D-Glucopyranose: An isomer with a different configuration at the anomeric carbon.
1,4-Dithio-alpha-D-glucopyranose: A compound with two thiol groups at positions 1 and 4.
Uniqueness: Alpha-D-Glucopyranose, 1-thio-, monosodium salt is unique due to the presence of the thiol group, which imparts distinct reactivity and properties compared to its hydroxyl-containing counterparts. This uniqueness makes it valuable in various chemical and biological applications, particularly in studying thiol-based reactions and mechanisms.
Propiedades
Número CAS |
62778-20-5 |
|---|---|
Fórmula molecular |
C6H11NaO5S |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
sodium;(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
Clave InChI |
VKPBZIVFRYLHPT-WYRLRVFGSA-M |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-[2-(4-amino-2-sulfophenyl)ethyl]benzenesulfonic acid](/img/structure/B1598844.png)
